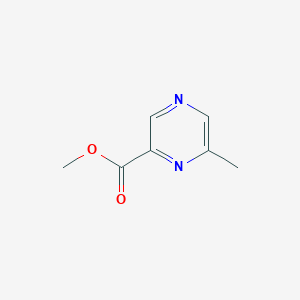

Methyl 6-methylpyrazine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-methylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-8-4-6(9-5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLARYWYPSTVHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522539 | |

| Record name | Methyl 6-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-38-7 | |

| Record name | Methyl 6-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-methylpyrazine-2-carboxylate

This technical guide provides a comprehensive overview of the core properties of Methyl 6-methylpyrazine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The document collates available data on its physicochemical characteristics, outlines relevant experimental protocols, and visualizes a key biological pathway associated with related pyrazine derivatives.

Core Properties and Physicochemical Data

This compound is a derivative of pyrazine, a class of heterocyclic compounds recognized for their diverse biological activities.[1][2] While specific experimental data for this particular ester is limited, the properties of its parent compound, 6-Methylpyrazine-2-carboxylic acid, and the related Methyl pyrazine-2-carboxylate, provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Methylpyrazine-2-carboxylic acid | Methyl pyrazine-2-carboxylate |

| CAS Number | 41110-38-7 | 5521-61-9[3][4] | 6164-79-0 |

| Molecular Formula | C₇H₈N₂O₂ | C₆H₆N₂O₂[3][4] | C₆H₆N₂O₂ |

| Molecular Weight | 152.15 g/mol | 138.12 g/mol [3][4] | 138.12 g/mol |

| Melting Point | Data not available | 138-140 °C[3] | 57-61 °C |

| Boiling Point | Data not available | 302.8 °C at 760 mmHg[3] | Data not available |

| Density | Predicted: 1.169 g/cm³ | 1.3 g/cm³[3] | Data not available |

| Flash Point | Predicted: 98.1 °C | 136.9 °C[3] | Data not available |

Experimental Protocols

Synthesis of this compound

A standard and widely applicable method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid.[5] This reaction involves treating 6-methylpyrazine-2-carboxylic acid with methanol in the presence of an acid catalyst.

General Fischer Esterification Protocol:

-

Reactant Mixture: 6-Methylpyrazine-2-carboxylic acid is dissolved in an excess of methanol, which serves as both a reactant and the solvent.

-

Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is added to the mixture.[5]

-

Reaction Conditions: The reaction mixture is typically heated to reflux to increase the reaction rate. The temperature is maintained for a period sufficient to achieve a high conversion to the ester.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The excess methanol is often removed under reduced pressure. The remaining mixture is neutralized, typically with a weak base like sodium bicarbonate solution. The crude ester is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine. The solvent is evaporated, and the resulting crude product is purified, commonly by distillation or column chromatography, to yield pure this compound.

Workflow for Fischer Esterification:

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the pyrazine ring, the methyl protons of the ester group, and the aromatic protons on the pyrazine ring. The chemical shifts and coupling patterns would be characteristic of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the two methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and various C-H and C=N stretching and bending vibrations from the aromatic ring and methyl groups.[6]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Derivatives of pyrazine carboxylic acids have been investigated for a range of biological activities, including antimicrobial and photosynthesis-inhibiting effects.[7][8] The inhibition of photosynthesis is a mechanism of action for several herbicides.[9]

Photosynthesis Inhibition

Certain pyrazine derivatives have been shown to inhibit the photosynthetic electron transport (PET) chain in chloroplasts.[7] This inhibition disrupts the process by which plants convert light energy into chemical energy.

The primary target of many photosynthesis-inhibiting herbicides is the D1 protein within Photosystem II (PSII).[9] By binding to the D1 protein, these inhibitors block the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This blockage halts the entire photosynthetic electron transport chain, leading to the production of reactive oxygen species (ROS) and ultimately causing cell death.

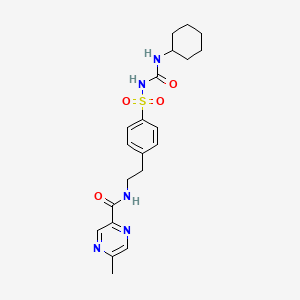

Diagram of Photosynthesis Inhibition by Pyrazine Derivatives:

Caption: Proposed mechanism of photosynthesis inhibition by binding to the D1 protein in Photosystem II.

References

- 1. Photosynthetic electron transport inhibition by pyrimidines and pyridines substituted with benzylamino, methyl and trifluoromethyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 6-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 470897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

An In-depth Technical Guide to Methyl 6-methylpyrazine-2-carboxylate: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 6-methylpyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological activities associated with the broader class of pyrazine derivatives, including their interaction with key cellular signaling pathways.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a pyrazine ring substituted with a methyl group at position 6 and a methyl carboxylate group at position 2.

IUPAC Name: this compound CAS Number: 41110-38-7

The molecular formula for this compound is C₇H₈N₂O₂.

Physicochemical Data

Quantitative data for the precursor, 6-methylpyrazine-2-carboxylic acid, is provided below as a reference. Specific experimental data for the methyl ester is limited in publicly available literature.

| Property | Value (for 6-methylpyrazine-2-carboxylic acid) | Reference |

| Molecular Weight | 138.12 g/mol | [1][2] |

| Melting Point | 138-140 °C | [2] |

| Boiling Point (predicted) | 302.8 °C at 760 mmHg | [2] |

| Density (predicted) | 1.3±0.1 g/cm³ | [2] |

| pKa (predicted) | ||

| LogP (predicted) | 0.5 | [1][2] |

Experimental Protocols

The synthesis of this compound can be achieved via Fischer esterification of its carboxylic acid precursor, 6-methylpyrazine-2-carboxylic acid. The following protocol is based on a well-established method for the esterification of a structurally similar pyrazine carboxylic acid.[3]

Synthesis of this compound

Materials:

-

6-methylpyrazine-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-methylpyrazine-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents). Place the flask in an ice bath to cool.

-

Acid Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the cooled solution.

-

Reflux: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Separation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic extracts and wash them with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary.

Biological Activity and Signaling Pathways

Pyrazine derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5][6] These activities include anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7] A key mechanism through which many pyrazine derivatives exert their effects is the inhibition of protein kinase signaling pathways, which are often dysregulated in diseases like cancer.[4]

Inhibition of Kinase Signaling Pathways

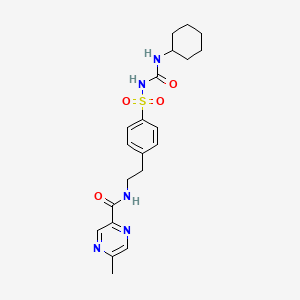

Several pyrazine-based compounds have been identified as potent inhibitors of various protein kinases.[4] These enzymes play a crucial role in cell signaling cascades that regulate cell proliferation, differentiation, survival, and apoptosis. The diagram below illustrates a generalized workflow for identifying and characterizing pyrazine derivatives as kinase inhibitors.

This workflow begins with the synthesis of a library of pyrazine derivatives, which are then screened for their ability to inhibit a panel of protein kinases. Hits from this initial screen are further characterized to determine their potency (IC50 values) and their effects on cancer cell lines. Mechanistic studies, such as Western blotting, are employed to confirm that the compounds modulate the intended signaling pathways. Computational methods like molecular docking can provide insights into the binding mode of the inhibitors. Promising candidates from these in vitro and mechanistic studies are then advanced to in vivo models to assess their efficacy and safety, leading to the selection of lead compounds for further development.

References

- 1. 6-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 470897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. benchchem.com [benchchem.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]

"Methyl 6-methylpyrazine-2-carboxylate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-methylpyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical properties, a standardized synthesis protocol, and its relationship to its parent carboxylic acid.

Compound Identification and Properties

This compound is the methyl ester derivative of 6-methylpyrazine-2-carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 41110-38-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Synonyms | 6-Methylpyrazine-2-carboxylic acid methyl ester | [1][6] |

Note: Spectroscopic data such as ¹H-NMR, ¹³C-NMR, HPLC, and LC-MS may be available from chemical suppliers upon request of a Certificate of Analysis.[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 6-methylpyrazine-2-carboxylic acid. This reaction involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Materials:

-

6-methylpyrazine-2-carboxylic acid (CAS: 5521-61-9)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpyrazine-2-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Neutralize the remaining mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization.

-

This is a generalized protocol based on the principles of Fischer esterification.[8][9][10][11] Specific reaction conditions such as temperature, reaction time, and purification methods may require optimization.

Diagrams and Visualizations

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

The logical relationship between the starting material, key process, and the final product is depicted below.

Caption: From carboxylic acid to its methyl ester.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of this compound. Research on related pyrazine derivatives has shown a range of biological activities; however, these findings cannot be directly extrapolated to the title compound. Further investigation is required to elucidate its specific biological functions and mechanisms of action.

Conclusion

This technical guide provides foundational information on this compound, including its chemical identity and a detailed protocol for its synthesis. While the biological profile of this specific compound is not yet well-defined in the literature, its structural similarity to other biologically active pyrazines suggests it may be a compound of interest for future research in drug discovery and development. Researchers are encouraged to use the provided synthesis protocol as a starting point for their investigations into the properties and potential applications of this molecule.

References

- 1. 41110-38-7 | this compound - Capot Chemical [capotchem.com]

- 2. 41110-38-7|this compound|BLD Pharm [bldpharm.com]

- 3. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 4. This compound, CAS [[41110-38-7]] | BIOZOL [biozol.de]

- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 6. CAS NO. 41110-38-7 | 6-METHYLPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER | C7H8N2O2 [localpharmaguide.com]

- 7. This compound | 41110-38-7 [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. youtube.com [youtube.com]

- 11. Ester synthesis by esterification [organic-chemistry.org]

Synthesis of Methyl 6-methylpyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for Methyl 6-methylpyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic routes to its precursor, 6-methylpyrazine-2-carboxylic acid, and the subsequent esterification to the final product. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate laboratory application.

Overview of Synthesis Strategy

The synthesis of this compound is typically achieved through a two-step process. The initial and more complex stage involves the synthesis of the carboxylic acid precursor, 6-methylpyrazine-2-carboxylic acid. Subsequently, this acid undergoes esterification to yield the desired methyl ester. This guide will explore the most common and effective pathways for the synthesis of the carboxylic acid intermediate, followed by a detailed protocol for the final esterification step.

Synthesis of 6-methylpyrazine-2-carboxylic acid

Several synthetic routes have been established for the preparation of 6-methylpyrazine-2-carboxylic acid. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations. The most prominent methods are outlined below.

Pathway 1: Oxidation of 2-Methylquinoxaline

One of the earliest and well-documented methods involves the oxidation of 2-methylquinoxaline. This pathway proceeds through the formation of a dicarboxylic acid intermediate, which is then decarboxylated to yield the target monosubstituted pyrazine carboxylic acid.

Logical Flow of 2-Methylquinoxaline Oxidation

Caption: Oxidation of 2-methylquinoxaline followed by decarboxylation.

Experimental Protocol: Synthesis of 6-methylpyrazine-2-carboxylic acid from 2-Methylquinoxaline

-

Oxidation: In a suitable reaction vessel, dissolve 28.8 g of 2-methylquinoxaline in 2400 mL of water containing 8 g of potassium hydroxide. Warm the solution to 50°C. In a separate vessel, prepare a solution of 176 g of potassium permanganate in 1600 mL of water, also preheated to 50°C.

-

Add the potassium permanganate solution to the 2-methylquinoxaline solution while maintaining the temperature at 50°C.

-

After the addition is complete, continue stirring until the purple color of the permanganate has disappeared.

-

Filter the hot solution to remove the manganese dioxide precipitate.

-

Decarboxylation: The resulting filtrate containing 5-methylpyrazine-2,3-dicarboxylic acid is heated to induce decarboxylation, yielding 6-methylpyrazine-2-carboxylic acid.

-

Isolation: Cool the solution and acidify with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data for Pathway 1

| Parameter | Value | Reference |

| Starting Material | 2-Methylquinoxaline | [1][2] |

| Key Reagent | Potassium permanganate | [1][2] |

| Intermediate | 5-Methylpyrazine-2,3-dicarboxylic Acid | [1][2] |

| Product | 6-Methylpyrazine-2-carboxylic Acid | [1][2] |

| Melting Point | 138°C (with decomposition) | [1] |

Pathway 2: Oxidation of 2,5-Dimethylpyrazine

A more direct approach involves the selective oxidation of one of the methyl groups of commercially available 2,5-dimethylpyrazine. This method requires careful control of reaction conditions to avoid over-oxidation to the dicarboxylic acid.

Logical Flow of 2,5-Dimethylpyrazine Oxidation

Caption: Selective oxidation of 2,5-dimethylpyrazine.

Experimental Protocol: Synthesis of 6-methylpyrazine-2-carboxylic acid from 2,5-Dimethylpyrazine

-

Reaction Setup: Dissolve 500 mg (4.60 mmol) of 2,6-dimethylpyrazine in 10 mL of water in a reaction flask and heat to 70°C.[3]

-

Oxidation: Prepare a solution of potassium permanganate in 25 mL of water and add it dropwise to the heated 2,6-dimethylpyrazine solution.[3]

-

Stir the mixture and maintain the temperature overnight.[3]

-

Work-up: After cooling to room temperature, filter the mixture to remove the manganese dioxide cake and wash the solid with water several times.[3]

-

Isolation: Acidify the filtrate with 5M HCl solution to a pH of 1.5 and extract with ethyl acetate (3 x 50 mL).[3]

-

Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent to afford the product.[3]

Quantitative Data for Pathway 2

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethylpyrazine | [3][4] |

| Key Reagent | Potassium permanganate | [3][4] |

| Product | 6-Methylpyrazine-2-carboxylic Acid | [3][4] |

| Yield | Not specified | [3] |

| Melting Point | 138-140°C | [3] |

| Purity (HPLC) | >99% | [5] |

Esterification of 6-methylpyrazine-2-carboxylic acid

The final step in the synthesis of this compound is the esterification of the carboxylic acid precursor. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and effective method.

General Workflow for Fischer Esterification

Caption: General workflow for the Fischer esterification process.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methylpyrazine-2-carboxylic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 0.1 to 3 mol% relative to the carboxylic acid).[6]

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction temperature is typically between 100°C and 150°C.[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of 6-Methylpyrazine-2-carboxylic Acid

| Property | Value | Reference |

| CAS Number | 5521-61-9 | [7][8] |

| Molecular Formula | C₆H₆N₂O₂ | [7][9] |

| Molecular Weight | 138.12 g/mol | [7][9] |

| Melting Point | 138-140°C | [3] |

| Purity (HPLC) | >98% | [8] |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | Not explicitly found, but related to Methyl pyrazine-2-carboxylate (6164-79-0) |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Spectroscopic Data | Available for the non-methylated analog (Methyl pyrazine-2-carboxylate) |

Note: While specific quantitative data for the esterification of 6-methylpyrazine-2-carboxylic acid was not found in the immediate search results, the general Fischer esterification process typically provides high yields, often exceeding 95%, when driven to completion.[6]

Conclusion

The synthesis of this compound is a well-established process involving the initial preparation of 6-methylpyrazine-2-carboxylic acid, followed by esterification. The choice of the synthetic route for the carboxylic acid precursor will depend on factors such as starting material availability and desired scale. The subsequent Fischer esterification is a robust and high-yielding method for obtaining the final methyl ester. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CN107903218A - A kind of preparation method of 5 methylpyrazine, 2 carboxylic acid - Google Patents [patents.google.com]

- 5. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]

- 6. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. clearsynth.com [clearsynth.com]

- 9. GSRS [gsrs.ncats.nih.gov]

In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 6-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 6-methylpyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also outlines general experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds such as 6-methylpyrazine-2-carboxylic acid and methyl pyrazine-2-carboxylate.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | s | 1H | H-3 (Pyrazine) |

| ~8.5 | s | 1H | H-5 (Pyrazine) |

| ~4.0 | s | 3H | -OCH₃ (Ester) |

| ~2.7 | s | 3H | -CH₃ (at C6) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~158 | C-6 (Pyrazine) |

| ~148 | C-2 (Pyrazine) |

| ~144 | C-3 (Pyrazine) |

| ~142 | C-5 (Pyrazine) |

| ~53 | -OCH₃ (Ester) |

| ~22 | -CH₃ (at C6) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1580, ~1470 | Medium | C=N, C=C stretch (pyrazine) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 121 | [M - OCH₃]⁺ |

| 93 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of this compound. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Thin Film: If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet/salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final IR spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

-

Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source.

-

Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.

-

As the solvent evaporates, the analyte molecules become charged ions, which are then analyzed by the mass spectrometer.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical relationships in spectroscopic structural determination.

An In-depth Technical Guide on the Solubility and Stability of Methyl 6-methylpyrazine-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of the available information on the solubility and stability of Methyl 6-methylpyrazine-2-carboxylate. Due to a lack of specific experimental data for this compound in publicly accessible literature, this guide leverages data from the closely related analogue, Methyl pyrazine-2-carboxylate, to infer potential properties. Furthermore, this document details standardized experimental protocols derived from international guidelines (OECD and ICH) to enable researchers to determine the precise solubility and stability characteristics of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its application, formulation, and development. This guide summarizes the currently available data and provides robust methodologies for its experimental determination.

Solubility Profile

Table 1: Qualitative Solubility Data for the Analogue Compound, Methyl pyrazine-2-carboxylate

| Solvent | Solubility | Reference |

| Water | Practically insoluble or insoluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

Stability Profile

The stability of this compound has not been quantitatively reported. General chemical principles and data from related pyrazine derivatives suggest it is a relatively stable compound under standard conditions. Safety data for Methyl pyrazine-2-carboxylate indicates that it is stable under normal conditions.[2] However, specific conditions can lead to degradation, with hydrolysis of the ester group being a primary concern. It is recommended to store the compound in a cool, dry, and dark place, away from strong bases and reducing agents.[3]

Table 2: General Stability and Reactivity Profile for Analogue Pyrazine Esters

| Condition | Observation/Recommendation | Potential Reaction | Reference |

| Thermal | Stable under normal storage conditions. | Decomposition at elevated temperatures. | [2] |

| Light | Store away from sunlight. | Photodegradation. | [3] |

| pH (Aqueous) | Susceptible to hydrolysis, especially under basic or acidic conditions. | Hydrolysis to 6-methylpyrazine-2-carboxylic acid and methanol. | [4][5][6] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | Vigorous or hazardous reactions. | [2] |

Experimental Protocols

To determine the precise solubility and stability of this compound, the following standardized protocols are recommended.

Solubility Determination

The following protocols are based on the OECD Guideline 105 for Testing of Chemicals, "Water Solubility".[7][8][9][10][11]

4.1.1. Flask Method (for solubilities > 10⁻² g/L)

-

Objective: To determine the saturation concentration of the compound in a solvent by agitation until equilibrium is reached.

-

Apparatus:

-

Constant temperature bath

-

Mechanical shaker or stirrer

-

Analytical balance

-

Filtration device (e.g., syringe filter with a non-adsorbing membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

-

-

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent (e.g., water, ethanol, etc.).

-

Place the flask in a constant temperature bath (e.g., 20 °C ± 0.5 °C) and agitate at a constant speed.

-

Periodically take samples from the supernatant. To do this, cease agitation to allow the undissolved solid to settle.

-

Filter the samples to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

Continue until the measured concentration is constant over at least three consecutive time points, indicating that equilibrium has been reached.

-

The final, constant concentration is reported as the solubility.

-

4.1.2. Column Elution Method (for solubilities < 10⁻² g/L)

-

Objective: To determine low aqueous solubility by passing water through a column packed with the test substance and measuring the concentration in the eluate.

-

Apparatus:

-

Water-jacketed column with a thermostat

-

Metering pump

-

Inert support material (e.g., glass wool, glass beads)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

-

Procedure:

-

Coat an inert support material with an excess of this compound.

-

Pack the coated material into a column and maintain a constant temperature.

-

Pump the solvent through the column at a slow, constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Analyze the concentration of the compound in each fraction.

-

Continue until the concentration in the eluate becomes constant.

-

The plateau concentration is taken as the water solubility.

-

Stability Assessment

The following protocols are based on the ICH Q1A (R2) guideline for Stability Testing of New Drug Substances and Products.[12][13][14]

4.2.1. Thermal Stability (Forced Degradation)

-

Objective: To identify potential degradation products and pathways by exposing the compound to temperatures higher than those used in accelerated stability testing.[15]

-

Procedure:

-

Place a known quantity of the solid compound in a vial.

-

Expose the sample to a high temperature (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C) for a defined period (e.g., 1-2 weeks).

-

At specified time points, remove samples and dissolve them in a suitable solvent.

-

Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Characterize significant degradation products using techniques like LC-MS.

-

4.2.2. Hydrolytic Stability

-

Objective: To evaluate the susceptibility of the compound to hydrolysis across a range of pH values.

-

Procedure:

-

Prepare solutions of this compound in aqueous buffers at different pH levels (e.g., pH 1.2, pH 4.5, pH 7.0, pH 9.0).

-

Store the solutions at a controlled temperature (e.g., 25°C or 40°C).

-

At various time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw aliquots from each solution.

-

Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any hydrolysis products.

-

Calculate the degradation rate constant and half-life at each pH.

-

4.2.3. Photostability

-

Objective: To assess the stability of the compound when exposed to light, as per ICH Q1B guidelines.[16][17]

-

Procedure:

-

Expose a sample of the solid compound to a light source that provides a standardized output of both visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.[16]

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control, stored under the same temperature and humidity conditions.[17]

-

After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

-

Compare the chromatograms to identify any degradation products formed due to light exposure.

-

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: A logical workflow for determining the solubility of a chemical compound.

Caption: A workflow for assessing the chemical stability of a substance.

References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. fishersci.be [fishersci.be]

- 3. biosynce.com [biosynce.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. filab.fr [filab.fr]

- 8. Water Solubility | Scymaris [scymaris.com]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 도서 [books.google.co.kr]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. q1scientific.com [q1scientific.com]

The Multifaceted Biological Activities of Pyrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged structures in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of pyrazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to empower researchers in the fields of drug discovery and development.

Anticancer Activity of Pyrazine Derivatives

Pyrazine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several pyrazine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer. Notably, the c-Met and VEGFR-2 kinases are key targets.

1.1.1. c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, motility, and invasion. Aberrant c-Met signaling is implicated in the progression of numerous human cancers.[1][2] Certain[1][3]triazolo[4,3-a]pyrazine derivatives have demonstrated potent inhibitory activity against c-Met.[4]

1.1.2. VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a key strategy in cancer therapy.[1][3]triazolo[4,3-a]pyrazine derivatives have also shown significant inhibitory effects on VEGFR-2.[4]

Quantitative Anticancer Activity Data

The anticancer efficacy of pyrazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| [1][3]triazolo[4,3-a]pyrazine | Compound 17l | A549 (Lung Carcinoma) | 0.98 ± 0.08 | c-Met, VEGFR-2 | [4][5] |

| [1][3]triazolo[4,3-a]pyrazine | Compound 17l | MCF-7 (Breast Cancer) | 1.05 ± 0.17 | c-Met, VEGFR-2 | [4][5] |

| [1][3]triazolo[4,3-a]pyrazine | Compound 17l | Hela (Cervical Cancer) | 1.28 ± 0.25 | c-Met, VEGFR-2 | [4][5] |

| Pyrazolo[3,4-b]pyridine | Compound 5a | HepG-2 (Liver Cancer) | 3.42 ± 1.31 | c-Met | [6] |

| Pyrazolo[3,4-b]pyridine | Compound 5b | HepG-2 (Liver Cancer) | 3.56 ± 1.5 | c-Met | [6] |

| Pyridine-derived | Compound 10 | HepG2 (Liver Cancer) | 4.25 | VEGFR-2 | [7] |

| Pyridine-derived | Compound 10 | MCF-7 (Breast Cancer) | 6.08 | VEGFR-2 | [7] |

Antimicrobial Activity of Pyrazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazine derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal activities.

Antibacterial and Antifungal Efficacy

Various classes of pyrazine derivatives, including 3-aminopyrazine-2-carboxamides, have been synthesized and evaluated for their antimicrobial properties. Their activity is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Activity Data

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| 3-Aminopyrazine-2-carboxamide | Compound 17 | Mycobacterium tuberculosis H37Rv | 12.5 | [8][9] |

| 3-(Benzamido)pyrazine-2-carboxamide | Compound 4 | Mycobacterium tuberculosis | 1.95 - 31.25 | [10] |

| 3-(Benzamido)pyrazine-2-carboxamide | Compound 15 | Mycobacterium tuberculosis | 1.95 - 31.25 | [10] |

| 3-(Benzamido)pyrazine-2-carboxamide | Compound 18 | Mycobacterium tuberculosis | 1.95 - 31.25 | [10] |

Anti-inflammatory Activity of Pyrazine Derivatives

Chronic inflammation is a key driver of numerous diseases. Pyrazine derivatives have demonstrated anti-inflammatory potential, primarily through the modulation of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[3] The inhibition of NF-κB activation is a major therapeutic target for inflammatory diseases. Certain pyridine N-oxide derivatives have been shown to inhibit the DNA binding of NF-κB.[11]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrazine derivatives can be assessed by their ability to inhibit NF-κB transcriptional activity, with efficacy measured by IC50 values.

| Compound Class | Derivative Example | Assay | IC50 (µM) | Reference |

| Mollugin Derivative | Compound 4f | NF-κB Transcriptional Activity | 18.53 | [12] |

| Mollugin Derivative | Compound 4i | NF-κB Transcriptional Activity | 22.93 | [12] |

| Mollugin Derivative | Compound 4e | NF-κB Transcriptional Activity | 55.12 | [12] |

| Mollugin Derivative | Compound 4d | NF-κB Transcriptional Activity | 88.25 | [12] |

Experimental Protocols

Synthesis of Pyrazine Derivatives

4.1.1. General Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides can be achieved through two primary methods.[8]

-

Procedure A (for N-benzyl derivatives):

-

The starting 3-aminopyrazine-2-carboxylic acid is esterified by reacting with methanol in the presence of concentrated H₂SO₄ at room temperature for 48 hours.

-

The resulting methyl 3-aminopyrazine-2-carboxylate is then reacted with a substituted benzylamine in the presence of NH₄Cl in methanol under microwave irradiation (130 °C, 40 min, 90 W).[8]

-

-

Procedure B (for N-alkyl/N-phenyl derivatives):

-

3-Aminopyrazine-2-carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) in DMSO.

-

The activated acid is then reacted with the corresponding benzylamine, alkylamine, or aniline under microwave irradiation (120 °C, 30 min, 100 W).[8]

-

4.1.2. General Synthesis of Pyrazole Derivatives

Pyrazoles are commonly synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of an imine with one nitrogen of the hydrazine, followed by the formation of an enamine with the second nitrogen, which then cyclizes and aromatizes to the pyrazole ring. This is often referred to as the Knorr pyrazole synthesis.[13]

Biological Assays

4.2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[1]

-

Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for the desired period.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[1]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

4.2.2. Western Blot for Protein Expression and Phosphorylation

Western blotting is used to detect specific proteins in a sample.

-

Sample Preparation: Lyse cells or tissues to extract proteins. Determine protein concentration using a suitable assay.

-

Gel Electrophoresis: Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST for phosphoproteins) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-c-Met).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

4.2.3. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is used to determine the MIC of an antimicrobial agent.[3]

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the pyrazine derivative in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: c-Met and VEGFR-2 signaling pathways targeted by pyrazine derivatives.

Caption: NF-κB signaling pathway in inflammation and its inhibition.

Experimental Workflows

Caption: A typical workflow for an MTT cell viability assay.

Caption: A generalized workflow for Western blot analysis.

References

- 1. atcc.org [atcc.org]

- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

Methyl 6-methylpyrazine-2-carboxylate: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-methylpyrazine-2-carboxylate is a pivotal heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). Its pyrazine core, a privileged scaffold in medicinal chemistry, imparts desirable pharmacokinetic and pharmacodynamic properties to the final drug molecules. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, physicochemical properties, and its critical role as a pharmaceutical intermediate in the production of prominent drugs such as the anti-diabetic agent Glipizide and the anti-hyperlipidemic agent Acipimox. Detailed experimental protocols and structured data tables are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Data

This compound is a derivative of pyrazine, a diazine compound with two nitrogen atoms at positions 1 and 4 of the benzene ring. The presence of a methyl group and a methyl ester functionality on the pyrazine ring makes it a versatile intermediate for further chemical modifications.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its precursor, 6-methylpyrazine-2-carboxylic acid, is provided in the table below for easy reference and comparison.

| Property | This compound | 6-Methylpyrazine-2-carboxylic acid |

| CAS Number | 6164-79-0[1] | 5521-61-9[2] |

| Molecular Formula | C₇H₈N₂O₂ | C₆H₆N₂O₂[2][3] |

| Molecular Weight | 152.15 g/mol | 138.12 g/mol [2][3] |

| Appearance | White to off-white crystalline solid | Off-white to yellow crystalline powder |

| Melting Point | Not available | 164-172 °C[4] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in hot water and polar organic solvents. |

Spectral Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. Key spectral data are summarized below.

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | δ (ppm): 3.98 (s, 3H, -OCH₃), 2.65 (s, 3H, -CH₃), 8.55 (s, 1H, pyrazine-H), 8.90 (s, 1H, pyrazine-H)[5] |

| ¹³C NMR | δ (ppm): 165.5 (C=O), 153.0, 147.5, 144.0, 142.0 (pyrazine carbons), 52.5 (-OCH₃), 21.5 (-CH₃)[6] |

| IR (Infrared) | ν (cm⁻¹): ~1720 (C=O, ester), ~1580, 1480 (C=N, pyrazine ring), ~2950 (C-H, aliphatic)[1] |

| MS (Mass Spec) | m/z: 152 (M⁺), 121 (M⁺ - OCH₃) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

Synthesis of 6-Methylpyrazine-2-carboxylic Acid

Several methods have been reported for the synthesis of 6-methylpyrazine-2-carboxylic acid. A common approach involves the oxidation of a suitable precursor like 2,6-dimethylpyrazine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylpyrazine in an appropriate solvent, such as water or a mixture of water and pyridine.

-

Oxidation: While stirring, slowly add an oxidizing agent, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), to the solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 3-4.

-

Isolation: The acidic solution is then cooled, leading to the precipitation of 6-methylpyrazine-2-carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

References

- 1. Methylpyrazine-2-carboxylate [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine carboxylates, a class of nitrogen-containing heterocyclic compounds, hold a significant position in the landscape of medicinal chemistry and drug discovery. Their journey from initial discovery to their role as crucial pharmacophores is a testament to the evolution of organic synthesis and our understanding of structure-activity relationships. This technical guide provides a comprehensive overview of the discovery, history, and key developments in the synthesis and application of pyrazine carboxylates, with a focus on providing practical information for researchers in the field.

The Dawn of Pyrazine Chemistry: Early Discoveries

The story of pyrazine carboxylates is intrinsically linked to the broader history of pyrazine chemistry. The first synthesis of a pyrazine derivative is often attributed to Laurent in 1844, who obtained a compound he named "amarone" from the reaction of benzoin with ammonia, later identified as tetraphenylpyrazine. However, the systematic study of the pyrazine ring system began in the late 19th century.

A pivotal moment in the history of pyrazine carboxylates was the work of Stoehr and of Gabriel and Colman , who, through their investigations into the chemistry of heterocyclic compounds, laid the groundwork for the synthesis of the pyrazine nucleus and its derivatives. One of the earliest and most significant methods for the preparation of a pyrazine dicarboxylate was the oxidation of quinoxaline . This reaction, typically carried out with potassium permanganate, demonstrated the stability of the pyrazine ring and provided a reliable route to pyrazine-2,3-dicarboxylic acid . This dicarboxylic acid would become a key intermediate in the synthesis of various pyrazine derivatives.

The Rise of Pyrazinamide: A Breakthrough in Tuberculosis Therapy

The most profound impact of pyrazine carboxylates on human health came with the discovery of pyrazinamide (PZA) , the amide of pyrazine-2-carboxylic acid (pyrazinoic acid). In the mid-20th century, as researchers sought new treatments for tuberculosis, they explored analogues of nicotinamide, which had shown weak anti-tubercular activity. This line of inquiry led to the synthesis of pyrazinamide in 1952.[1]

PZA quickly proved to be a cornerstone of multi-drug therapy for tuberculosis, a role it maintains to this day. Its unique ability to act on semi-dormant mycobacteria in the acidic environment of inflammatory lesions was a game-changer in shortening the duration of treatment and improving patient outcomes.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug, meaning it is inactive until it is metabolized within the target organism. Inside Mycobacterium tuberculosis, the enzyme pyrazinamidase (PncA) hydrolyzes pyrazinamide to its active form, pyrazinoic acid (POA) .[1] POA disrupts the membrane potential and interferes with the energy production of the bacterium, particularly in the acidic intracellular environment of macrophages where the bacilli reside.[1] Mutations in the pncA gene are the primary mechanism of resistance to pyrazinamide.

Evolution of Synthetic Methodologies

The synthesis of pyrazine carboxylates has evolved significantly from the early, often harsh, oxidation methods.

Classical Methods

-

Oxidation of Alkylpyrazines: A common early method involved the oxidation of methyl or other alkyl side chains on the pyrazine ring to carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO₄) were frequently used. While effective, this method often required harsh conditions and could lead to over-oxidation or low yields.

-

From Quinoxaline: As mentioned, the oxidation of quinoxaline to pyrazine-2,3-dicarboxylic acid is a classic and historically important synthesis. The dicarboxylic acid could then be selectively decarboxylated to yield the monocarboxylic acid.

Modern Synthetic Approaches

Modern organic synthesis has introduced a variety of more efficient and selective methods for the preparation of pyrazine carboxylates. These include:

-

Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions allow for the direct introduction of a carboxylate group or a precursor onto a pre-functionalized pyrazine ring.

-

Lithiation and Carboxylation: Directed ortho-metalation using strong bases like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide is a highly effective method for the regioselective synthesis of pyrazine carboxylates.

-

From α-Amino Ketones: The Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, can be adapted to produce pyrazine carboxylates by using appropriate starting materials.

Quantitative Data Summary

The following tables summarize key quantitative data for pyrazine-2-carboxylic acid and its amide, pyrazinamide.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Pyrazine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 225-229 |

| Pyrazinamide | C₅H₅N₃O | 123.11 | 189-191 |

Table 1: Physicochemical Properties

| Compound | Organism | MIC (μg/mL) | pH of Medium |

| Pyrazinamide | Mycobacterium tuberculosis H37Rv | 50 | 5.9 |

| Pyrazinamide | Mycobacterium tuberculosis clinical isolates | 12.5 - >100 | 5.9 |

| Pyrazinoic Acid Prodrug (2-chloroethyl pyrazinoate) | Mycobacterium tuberculosis H37Rv | 3.96 | 6.6 |

Table 2: In Vitro Antitubercular Activity [2][3]

Detailed Experimental Protocols

Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline[4]

Materials:

-

Quinoxaline

-

Potassium permanganate (KMnO₄)

-

Water

-

Hydrochloric acid (HCl)

-

Acetone

Procedure:

-

In a large three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, a suspension of quinoxaline in hot water (approximately 90°C) is prepared.

-

With vigorous stirring, a saturated aqueous solution of potassium permanganate is added dropwise. The rate of addition is controlled to maintain a gentle reflux of the reaction mixture. The addition typically takes about 1.5 hours.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure the completion of the oxidation.

-

The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The concentrated solution is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 1.

-

The precipitated pyrazine-2,3-dicarboxylic acid is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from water or acetone.

Synthesis of 5-methylpyrazine-2-carboxylic acid by Oxidation of 2,5-dimethylpyrazine

Materials:

-

2,5-dimethylpyrazine

-

Potassium permanganate (KMnO₄)

-

Inhibitor (e.g., formic acid)

-

Sulfuric acid (H₂SO₄)

-

Extraction solvent (e.g., ether)

Procedure:

-

In a four-necked flask equipped with a condenser, agitator, dropping funnel, and thermometer, 2,5-dimethylpyrazine is heated to 55°C.

-

A solution of KMnO₄ containing an inhibitor (e.g., formic acid) is added dropwise over several hours, maintaining the reaction temperature.

-

After the addition is complete, the stirring is continued for a few more hours.

-

The reaction mixture is hot filtered to remove MnO₂. The filter cake is washed with hot water.

-

The combined filtrate is concentrated under reduced pressure.

-

The concentrate is cooled and acidified with sulfuric acid to a pH of 2.

-

The precipitated product is collected by filtration.

-

The mother liquor is extracted with a suitable solvent (e.g., ether), and the solvent is evaporated to obtain additional product.

Modern Applications and Future Directions

Beyond tuberculosis, pyrazine carboxylates and their derivatives are being explored for a wide range of therapeutic applications. The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. Researchers are actively investigating pyrazine carboxamides as:

-

Anticancer agents: Some derivatives have shown potent activity against various cancer cell lines.

-

Kinase inhibitors: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, making them suitable for targeting the ATP-binding site of kinases.[4]

-

Antiviral and antibacterial agents: The versatile chemistry of the pyrazine ring allows for the synthesis of a diverse library of compounds for screening against various pathogens.

Recent research has also shed light on the role of pyrazines in bacterial signaling. In Klebsiella oxytoca, specific pyrazine and pyrazinone autoinducers have been shown to regulate virulence factors and interact with host immune receptors, opening up new avenues for targeting bacterial communication.[5]

Conclusion

The journey of pyrazine carboxylates from their early, serendipitous discoveries to their current status as vital components of life-saving drugs and versatile tools in medicinal chemistry is a compelling narrative of scientific progress. The foundational synthetic methods, while still relevant, have been augmented by modern techniques that offer greater efficiency and control. The remarkable story of pyrazinamide highlights the profound impact that a single molecule can have on global health. As research continues to uncover new biological roles and therapeutic applications for pyrazine carboxylates, their importance in the field of drug development is set to grow even further. This guide serves as a foundational resource for researchers looking to build upon this rich history and contribute to the future of this remarkable class of compounds.

References

- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 2. The pyrazinamide susceptibility breakpoint above which combination therapy fails - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 6-methylpyrazine-2-carboxylate: A Technical Guide for Drug Development

Introduction: The pyrazine ring is a crucial scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1] This technical guide focuses on Methyl 6-methylpyrazine-2-carboxylate, a derivative with potential applications in drug discovery and development. Due to the limited direct literature on this specific ester, this document provides a comprehensive overview based on the well-documented properties and synthesis of its immediate precursor, 6-methylpyrazine-2-carboxylic acid, alongside established chemical principles for its derivatization.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not widely available. Therefore, the data for its precursor, 6-methylpyrazine-2-carboxylic acid, is presented below to provide a baseline for researchers.

Table 1: Physicochemical Properties of 6-Methylpyrazine-2-carboxylic Acid

| Property | Value | Source |

| CAS Number | 5521-61-9 | [3][4] |

| Molecular Formula | C₆H₆N₂O₂ | [3][5] |

| Molecular Weight | 138.12 g/mol | [3][5] |

| Melting Point | 138-140 °C | [6] |

| Boiling Point (Predicted) | 302.8 ± 37.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 3.10 ± 0.10 | [7] |

| XLogP3 | 0.5 | [6] |

| Physical Form | Solid |

Table 2: Spectroscopic Data for Related Compounds

Direct spectroscopic data for this compound is scarce. The following table includes mass spectrometry data for the precursor acid and ¹H-NMR data for the analogous Methyl pyrazine-2-carboxylate, which can serve as a valuable reference.

| Compound | Spectrum Type | Data | Source |

| 6-Methylpyrazine-2-carboxylic Acid | Mass Spectrum (ES+) | m/e 139 [M+H]⁺ | [7] |

| Methyl pyrazine-2-carboxylate | ¹H NMR (in DMSO-d6) | δ (ppm): 9.222, 8.933, 8.859, 3.991 | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process: the synthesis of the precursor 6-methylpyrazine-2-carboxylic acid, followed by its esterification.

Experimental Protocol 1: Synthesis of 6-Methylpyrazine-2-carboxylic Acid

This protocol is based on the oxidation of 2,6-Dimethylpyrazine.[7]

Materials:

-

2,6-Dimethylpyrazine (500 mg, 4.60 mmol)

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

5M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2,6-Dimethylpyrazine (500 mg, 4.60 mmol) in 10 ml of water and heat the solution to 70°C.[7]

-

Prepare a solution of KMnO₄ in 25 ml of water and add it dropwise to the heated 2,6-Dimethylpyrazine solution.[7]

-

Stir and heat the mixture overnight.[7]

-

After cooling to room temperature, filter the mixture to remove the manganese dioxide (MnO₂) cake. Wash the cake several times with water.[7]

-

Combine the filtrates and acidify to a pH of 1.5 using a 5M HCl solution.[7]

-

Extract the acidified solution with ethyl acetate (3 x 50 ml).[7]

-

Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent to yield the product, 6-methylpyrazine-2-carboxylic acid.[7]

Experimental Protocol 2: Synthesis of this compound (Fischer Esterification)

This proposed protocol utilizes the standard Fischer esterification method.[9][10]

Materials:

-

6-Methylpyrazine-2-carboxylic acid

-

Methanol (large excess)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane or Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 6-methylpyrazine-2-carboxylic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Redissolve the residue in an organic solvent like dichloromethane or diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the remaining acid.[9]

-

Wash again with brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography or distillation to yield the pure ester.[9]

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic pathway to obtain this compound, starting from 2-methylquinoxaline.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 470897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. METHYL PYRAZINE-2-CARBOXYLATE(6164-79-0) 1H NMR spectrum [chemicalbook.com]

- 9. scienceready.com.au [scienceready.com.au]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 6-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract